molecular formula C8H11NO2S B13298726 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

Cat. No.: B13298726
M. Wt: 185.25 g/mol
InChI Key: SGEFHOXSVMMTIE-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanoic acid group attached to the thiazole ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid typically involves the reaction of 2-methyl-1,3-thiazole with butanoic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid
  • 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
  • 2-(2-Methyl-1,3-thiazol-4-yl)pentanoic acid

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid is unique due to its specific structural features, such as the butanoic acid group attached to the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-4-12-5(2)9-7/h4,6H,3H2,1-2H3,(H,10,11)

InChI Key

SGEFHOXSVMMTIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC(=N1)C)C(=O)O

Origin of Product

United States

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